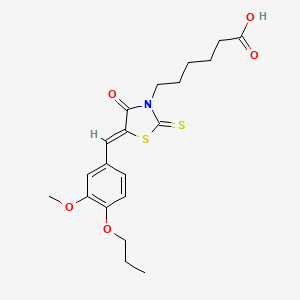

6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Beschreibung

This compound belongs to the 4-oxo-2-thioxothiazolidine class, characterized by a central thiazolidinone ring modified with a benzylidene substituent and a hexanoic acid side chain. The 3-methoxy-4-propoxybenzylidene group at position 5 of the thiazolidinone ring enhances lipophilicity and influences biological activity through steric and electronic effects . The hexanoic acid moiety improves solubility and enables interactions with biological targets via carboxylate groups .

Synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., compound 5 in ) and substituted aldehydes under acidic conditions (e.g., glacial acetic acid with CH₃COONa), followed by recrystallization .

Eigenschaften

IUPAC Name |

6-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5S2/c1-3-11-26-15-9-8-14(12-16(15)25-2)13-17-19(24)21(20(27)28-17)10-6-4-5-7-18(22)23/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,22,23)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGHBMAXRPISMU-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps. One common method starts with the condensation of 3-methoxy-4-propoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C₁₃H₁₁NO₄S₂

- Molecular Weight : 309.4 g/mol

- IUPAC Name : 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

The compound features a thiazolidinone core, which is known for its ability to modulate various biological pathways. The presence of the methoxy and propoxy groups enhances its solubility and potential interactions with biological targets.

Microwave-Assisted Synthesis

Recent studies have highlighted microwave-assisted synthesis as an effective method for producing thiazolidinone derivatives. The use of microwave irradiation allows for rapid reactions with high yields and purity. For instance, a study demonstrated the synthesis of similar thiazolidinone derivatives using microwave techniques, achieving yields between 72% and 96% under optimized conditions .

Reaction Conditions

The typical reaction conditions involve:

- Temperature : 80–150 °C

- Time : 20–60 minutes

- Power : 100–200 W

This method not only shortens reaction times but also minimizes by-products, making it a preferred approach in pharmaceutical synthesis.

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer activities. Research indicates that compounds similar to 6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study reported that certain thiazolidinones effectively inhibited the proliferation of breast cancer cells through the modulation of key signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against various bacterial strains, including resistant strains. Studies have shown that derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to cell death .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazolidinones have demonstrated anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a related thiazolidinone on human lung cancer cells (A549). The compound was found to induce apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antibacterial activity.

Wirkmechanismus

The mechanism of action of 6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparisons

Key Observations :

- Solubility: Hexanoic acid derivatives generally exhibit better aqueous solubility than shorter-chain analogs (e.g., butyric acid derivatives in ) due to increased carboxylate ionization .

Table 2: Pharmacological Comparisons

Key Observations :

- Anticancer Activity : Indole- and benzylidene-substituted analogs show potent activity against AGS (gastric) and DLD-1 (colon) cancer cells, with IC₅₀ values <5 μM . The target compound’s 3-methoxy-4-propoxy group may enhance tubulin polymerization inhibition, similar to combretastatin analogs .

- Antimicrobial Activity : Methoxy-indole derivatives (e.g., compound 5h in ) exhibit broad-spectrum activity against Candida albicans and Staphylococcus aureus .

Biologische Aktivität

Chemical Structure and Properties

Chemical Formula: C18H24N2O3S

Molecular Weight: 348.46 g/mol

IUPAC Name: 6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Structural Features

The compound features a thiazolidinone ring, which is known for various pharmacological properties. The presence of methoxy and propoxy substituents on the benzylidene moiety may enhance lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

Thiazolidinones are also recognized for their antioxidant capabilities. The presence of the thioxo group in the structure may contribute to radical scavenging activities, which can protect cells from oxidative stress. In vitro assays have shown that such compounds can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been noted in several studies. Thiazolidinones can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which plays a critical role in inflammation.

Anticancer Activity

Emerging studies suggest that this class of compounds may possess anticancer properties. For instance, thiazolidinone derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including compounds structurally related to 6-(5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting promising antimicrobial potential.

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results showed a significant reduction in DPPH radical concentration, indicating effective free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation explored the anti-inflammatory effects of thiazolidinone derivatives in a murine model of inflammation. The compound reduced edema significantly when administered orally, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.